(S)-1-Boc-3-(Hydroxymethyl)Piperidine
Overview
Description
(S)-1-Boc-3-(Hydroxymethyl)Piperidine is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. The presence of the Boc (tert-butoxycarbonyl) group provides protection for the nitrogen atom in the piperidine ring, which is a common structural motif in many drug molecules. This protection is crucial during the synthesis process, as it allows for selective reactions to occur at other sites of the molecule without affecting the nitrogen atom.
Synthesis Analysis
The synthesis of related piperidine derivatives has been described in the literature. For instance, a three-step synthesis of a novel spiro piperidine scaffold was reported, starting from ortho-hydroxyacetophenone and N-benzylpiperidone . Another synthesis approach involved using 1-Boc-piperidine-2-carboxylic acid methyl ester and 2-bromomethyl-benzonitrile, followed by a series of reactions including nucleophilic substitution, cyano-reduction, and cyclization to yield a tetrahydrospiro piperidine derivative . These methods highlight the synthetic versatility of piperidine derivatives and the potential for creating complex structures with drug-like properties.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex, with the potential for creating rigid or well-defined three-dimensional shapes that are beneficial in drug design. For example, the structure of a disubstituted spiro piperidine derivative was elucidated using NOESY NMR and X-ray diffraction, revealing that the side chains of the scaffold assume a well-defined orientation . Such structural information is vital for understanding how these molecules might interact with biological targets.
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, which are essential for the construction of diverse molecular architectures. For instance, N-Boc-piperidin-4-one was used to generate nitrogen-containing 1,5-diketones through intramolecular aldol cyclization. These diketones could further react with o-phenylenediamine in a domino-reaction to form complex structures like hydrobenzimidazo[2,1-e]acridines . Additionally, Michael reactions with diarylidenecyclohexanones led to the formation of 1,5-diketones that underwent cyclization into hydroxypyran structures . These reactions demonstrate the reactivity and functionalization potential of piperidine derivatives.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (S)-1-Boc-3-(Hydroxymethyl)Piperidine are not detailed in the provided papers, the studies do offer insights into the properties of similar compounds. For example, the yield of the synthesized N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] was reported to be 48%, and its chemical structure was characterized using NMR and High-Resolution Mass Spectrometry . These analytical techniques are crucial for confirming the identity and purity of synthesized compounds, which in turn affect their physical properties like solubility and stability, important factors in drug development.
Scientific Research Applications
Pharmacological Applications
Piperidine derivatives have been extensively studied for their pharmacological applications. They are key components in the development of various therapeutic agents, including antidepressants, anticonvulsants, anti-inflammatory drugs, and anticancer agents. These compounds interact with biological systems in complex ways, often targeting specific receptors or biochemical pathways to exert their therapeutic effects. For instance, derivatives targeting the 5-HT1A receptor have shown potential as antidepressants, highlighting the versatility of piperidine structures in drug design (Wang et al., 2019).
Chemical Synthesis and Material Science
Piperidine compounds are also pivotal in chemical synthesis and materials science. They serve as building blocks for the synthesis of complex molecules, demonstrating their utility in constructing pharmacologically active compounds. The versatility of piperidine-based structures allows for the creation of diverse chemical entities, facilitating the exploration of new therapeutic agents and materials with unique properties.
Piperidine Alkaloids in Traditional and Modern Medicine
The study of piperidine alkaloids from plants such as Pinus species reveals their importance in both traditional and modern medicine. These alkaloids have a wide range of therapeutic applications, from acting as analgesics to serving as potential leads for drug discovery in various disease conditions. The structural diversity of piperidine alkaloids underpins their multifaceted pharmacological activities, underscoring the significance of natural products in drug development (Singh et al., 2021).
Safety And Hazards
“(S)-1-Boc-3-(Hydroxymethyl)Piperidine” may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will continue to be a significant area of research in the future .
properties
IUPAC Name |
tert-butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCLHERKFHHUTB-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363895 | |
Record name | tert-Butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Boc-3-(Hydroxymethyl)Piperidine | |
CAS RN |
140695-84-7 | |
Record name | tert-Butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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